molecular formula C12H17BrClNS B1447732 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-33-5

3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No.: B1447732
CAS No.: 1864073-33-5
M. Wt: 322.69 g/mol
InChI Key: NEVVRWVDTACVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇BrClNS and a molecular weight of 322.69 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromophenylsulfanyl group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the nervous system, modulating their function .

Comparison with Similar Compounds

3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVVRWVDTACVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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